molecular formula C10H11KNO5S B1593186 Potassium N-(acetoacetyl)sulfanilate CAS No. 70321-85-6

Potassium N-(acetoacetyl)sulfanilate

Cat. No.: B1593186
CAS No.: 70321-85-6
M. Wt: 296.36 g/mol
InChI Key: LJDMENMPENWFMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-(acetoacetyl)sulfanilate involves the reaction of acetoacetic acid with sulfanilic acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Waste management and environmental considerations are also crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Potassium N-(acetoacetyl)sulfanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium N-(acetoacetyl)sulfanilate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for potential therapeutic applications in treating infections.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Potassium N-(acetoacetyl)sulfanilate involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • Potassium N-(acetyl)sulfanilate
  • Potassium N-(benzoyl)sulfanilate
  • Potassium N-(propionyl)sulfanilate

Uniqueness

Potassium N-(acetoacetyl)sulfanilate is unique due to its specific acetoacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .

Properties

CAS No.

70321-85-6

Molecular Formula

C10H11KNO5S

Molecular Weight

296.36 g/mol

IUPAC Name

potassium;4-(3-oxobutanoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO5S.K/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16);

InChI Key

LJDMENMPENWFMN-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.[K]

70321-85-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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